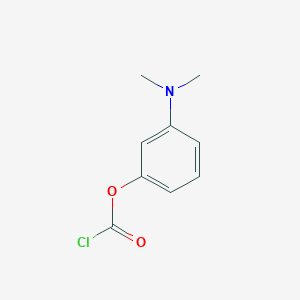
3-(Dimethylamino)phenyl chloroformate
Cat. No. B8754247
M. Wt: 199.63 g/mol
InChI Key: HEOKHXCQSGTRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05486514
Procedure details


A solution of 3-(N,N-dimethylamino)phenol (1.0 g)in dichloromethane (20 ml) was added, dropwise, to a solution of phosgene in toluene (1.93M, 30 ml) previously cooled to -5°. The resulting mixture was stirred at a temperature between -5 to 0° to 30', then decanted and concentrated in vacuo to a brown oil (0.63 g). IR: 1784 (C=O), 1616 and 1572 (C=C) cm-1; 1H-NMR: 7.23 (m); 6.65 (dd); 6.53 (dd); 6.50 (m); 2.96 (s).




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:3].[C:11](Cl)([Cl:13])=[O:12]>ClCCl.C1(C)C=CC=CC=1>[Cl:13][C:11]([O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N:2]([CH3:3])[CH3:1])[CH:5]=1)=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at a temperature between -5 to 0° to 30',
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown oil (0.63 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(=O)OC1=CC(=CC=C1)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
